molecular formula C22H40ClN B099579 P-Laurylbenzyltrimethylammonium chloride CAS No. 19014-05-2

P-Laurylbenzyltrimethylammonium chloride

Cat. No.: B099579
CAS No.: 19014-05-2
M. Wt: 354 g/mol
InChI Key: YGKOYVNJPRSSRX-UHFFFAOYSA-M
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Description

Introduction to P-Laurylbenzyltrimethylammonium Chloride in Quaternary Ammonium Chemistry

Classification and Position within Quaternary Ammonium Compounds

Quaternary ammonium compounds (QACs) are classified into generations based on their molecular structure and biocidal efficacy. This compound belongs to the first generation of QACs, characterized by a single long alkyl chain (C12 in this case) bonded to a benzyl-substituted ammonium center. This places it within the alkyl dimethyl benzyl ammonium chloride (ADBAC) subgroup, which shares a common benzyltrimethylammonium core but varies in alkyl chain lengths.

Key distinctions from later-generation QACs include:

  • Lower biocidal activity compared to dual-chain QACs like didecyldimethylammonium chloride (DDAC).
  • Reduced resistance to organic loads due to its single-chain structure.
  • Broad-spectrum antimicrobial action against bacteria, fungi, and enveloped viruses.
Table 1: Molecular Properties of this compound
Property Value Source
Molecular Formula C$${22}$$H$${40}$$ClN
Molecular Weight 354.0 g/mol
Melting Point 239°C (decomposes)
Solubility in Water Readily soluble
Critical Micelle Concentration 0.1–0.5 mM (estimated)

Historical Development and Nomenclature Evolution

The compound’s history is intertwined with the broader development of QACs. Key milestones include:

  • 1935 : Gerhard Domagk’s discovery of benzalkonium chloride (BAC), the parent compound, marked the advent of QAC-based disinfectants.
  • 1947 : The first commercial BAC product was registered with the U.S. EPA, spurring derivatives like this compound.
  • 1984 : A patent by Chernyavskaya et al. detailed its synthesis via quaternization of dodecylbenzylamine with methyl chloride, solidifying its role in pharmaceutical chemistry.

Nomenclature has evolved to reflect its structure:

  • IUPAC Name : Benzenemethanaminium, 4-dodecyl-N,N,N-trimethyl-, chloride.
  • Trade Names : Halimide, Quaternium-28.
  • Regulatory Identifiers : EINECS 242-754-5, RTECS BO8400000.

Structural Significance in Quaternary Ammonium Research

The compound’s structure confers unique physicochemical and biological properties:

  • Amphiphilic Design : The C12 alkyl chain enables membrane disruption, while the charged ammonium group facilitates solubility in aqueous media.
  • Chain Length Optimization : The dodecyl chain balances hydrophobicity and mobility, maximizing interactions with microbial membranes. Studies show C12–C14 chains exhibit peak activity against gram-positive bacteria and fungi.
  • Steric Effects : The benzyl group hinders enzymatic degradation, enhancing persistence compared to non-aromatic QACs.
Figure 1: Structural Comparison with Benzalkonium Chloride

$$ \text{this compound: } \text{C}{12}\text{H}{25}\text{C}6\text{H}4\text{CH}2\text{N}^+(\text{CH}3)3 \text{Cl}^- $$
$$ \text{Benzalkonium chloride (C12): } \text{C}
{12}\text{H}{25}\text{CH}2\text{N}^+(\text{CH}3)2\text{C}6\text{H}5 \text{Cl}^- $$

The para-substitution of the dodecyl chain in this compound reduces steric hindrance, improving binding to anionic microbial surfaces.

Relationship to Benzalkonium Chloride Family Compounds

This compound is a mono-component analogue of benzalkonium chloride (BAC), which is typically a mixture of C12–C18 alkyl homologs. This specificity offers advantages:

  • Consistent Performance : Batch-to-batch variability is minimized compared to BAC mixtures.
  • Regulatory Simplification : Single-component profiles simplify toxicological evaluations.
  • Targeted Applications : The C12 chain optimizes antifungal activity, making it preferable in dermatological formulations.

However, shared challenges persist:

  • Environmental Persistence : Both compounds resist biodegradation, raising concerns about aquatic toxicity.
  • Antimicrobial Resistance : Prolonged use may select for qac gene-bearing microbes.

Properties

CAS No.

19014-05-2

Molecular Formula

C22H40ClN

Molecular Weight

354 g/mol

IUPAC Name

(4-dodecylphenyl)methyl-trimethylazanium;chloride

InChI

InChI=1S/C22H40N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-21-16-18-22(19-17-21)20-23(2,3)4;/h16-19H,5-15,20H2,1-4H3;1H/q+1;/p-1

InChI Key

YGKOYVNJPRSSRX-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)C[N+](C)(C)C.[Cl-]

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)C[N+](C)(C)C.[Cl-]

Other CAS No.

19014-05-2
1330-85-4

Origin of Product

United States

Preparation Methods

Solvent Selection and Reaction Conditions

Batch processes dominate small-scale synthesis due to operational simplicity. Key parameters include:

ParameterTypical RangeImpact on Yield
Temperature70–100°CAccelerates kinetics
Molar Ratio (Amine:Halide)1:1.1–1:1.5Minimizes side reactions
SolventAcetone, isopropanolEnhances miscibility
Reaction Time5–24 hoursEnsures completion

Example Protocol (Adapted from):

  • Charge trimethylamine (1 mol) and acetone (200 g) into a three-necked flask.

  • Add p-laurylbenzyl chloride (1.1 mol) dropwise under stirring.

  • Heat to 80°C for 5 hours, then cool to 10°C to precipitate the product.

  • Filter , wash with methyl ethyl ketone, and dry under vacuum.
    Yield: ~76% (analogous to benzyltriethylammonium chloride synthesis).

Challenges in Batch Processing

  • Viscosity buildup from long-chain lauryl groups necessitates intermittent solvent addition.

  • Byproduct formation (e.g., dialkylated amines) requires careful stoichiometric control.

Continuous-Flow Synthesis: Scalability and Efficiency

Continuous methods, as detailed in, offer advantages in industrial settings:

Tubular Reactor Configuration

A packed-bed tubular reactor (0.4 L volume, 20 bar pressure) enables:

  • Residence time control (3 hours) for near-complete conversion (>97%).

  • In-line solvent recovery (e.g., isopropanol) to reduce waste.

Operational Parameters:

  • Temperature: 100°C

  • Pressure: 20 bar

  • Molar ratio (amine:halide): 1:1.6

  • Solvent: Isopropanol (15 wt%)

Advantages Over Batch Systems

  • Reduced reaction time (3 hours vs. 24 hours in batch).

  • Consistent product quality due to steady-state conditions.

Solvent-Free and Green Chemistry Approaches

Emerging trends emphasize solvent minimization:

Neat Reaction Systems

  • High-pressure autoclaves (27.5 bar) enable quaternization without solvents, yielding powdered products.

  • Trade-offs: Higher energy input vs. reduced solvent waste.

Bio-Based Solvents

  • Polydimethylsiloxane (PDMS) and ethanol show promise in reducing environmental impact while maintaining yield (~76%).

Purification and Characterization

Isolation Techniques

  • Crystallization: Cooling the reaction mixture to 10°C precipitates the product.

  • Liquid-liquid extraction: Methylene chloride/water partitions remove unreacted halides.

Analytical Validation

  • ¹H NMR confirms quaternary ammonium structure via methyl group singlet at δ 3.2–3.5 ppm.

  • Elemental analysis verifies chloride content (±0.5% theoretical).

Industrial-Scale Considerations

Waste Management

  • Solvent recovery: Acetone and isopropanol are recycled via distillation.

  • Halide byproducts: Neutralized with aqueous NaOH to form NaCl.

Chemical Reactions Analysis

P-Laurylbenzyltrimethylammonium chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, leading to the formation of different substituted products.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Hydrolysis: In the presence of water, it can hydrolyze to form dodecylbenzyl alcohol and trimethylamine.

Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

P-Laurylbenzyltrimethylammonium chloride has a wide range of scientific research applications:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound’s antimicrobial properties make it useful in studying microbial resistance and developing new antimicrobial agents.

    Medicine: It is used in the formulation of disinfectants and antiseptics, contributing to infection control in medical settings.

    Industry: The compound is employed in the production of personal care products, such as shampoos and conditioners, due to its surfactant properties.

Mechanism of Action

The antimicrobial action of P-Laurylbenzyltrimethylammonium chloride is primarily due to its ability to disrupt microbial cell membranes. The positively charged ammonium group interacts with the negatively charged components of microbial cell membranes, leading to membrane destabilization and cell lysis. This mechanism is effective against a broad range of microorganisms, including bacteria, fungi, and viruses.

Comparison with Similar Compounds

Benzyltrimethylammonium Chloride

  • Formula : C₁₀H₁₆ClN
  • Molecular Weight : 185.69 g/mol
  • Structure : Lacks the lauryl chain; features a benzyl group directly attached to trimethylammonium chloride.
  • Properties : Higher water solubility due to reduced hydrophobicity.
  • Applications : Used as a phase-transfer catalyst in organic synthesis and as a surfactant in electroplating .
  • Toxicity : EPA studies indicate moderate oral and dermal toxicity (LD₅₀ > 200 mg/kg in rats) .

Lauryldimethylbenzylammonium Chloride

  • Formula : C₂₁H₃₈ClN
  • Molecular Weight : 340.00 g/mol
  • Structure : Contains a lauryl chain (C₁₂) and a benzyl group attached to dimethylammonium chloride. Differs from P-Laurylbenzyltrimethylammonium chloride in the placement of the lauryl group (on the ammonium nitrogen vs. the benzene ring).
  • Properties : Available as 50–80% aqueous solutions; exhibits strong antimicrobial activity.
  • Applications : Common in disinfectants, algicides, and metalworking fluids .

Dodecyltrimethylammonium Bromide

  • Formula : C₁₅H₃₄BrN
  • Molecular Weight : 308.35 g/mol
  • Structure : A straight-chain quaternary ammonium salt with a C₁₂ alkyl chain and three methyl groups.
  • Properties : Crystalline solid (melting point ~245°C); bromide ion increases lipophilicity compared to chloride analogs.
  • Applications : Cationic surfactant in detergents and DNA extraction protocols .

Benzyltributylammonium Chloride

  • Formula : C₁₉H₃₄ClN
  • Molecular Weight : 312.0 g/mol
  • Structure : Features a benzyl group and three butyl chains on the ammonium center.
  • Properties : Solid (melting point 155–163°C); acts as a hydrogen bond acceptor in deep eutectic solvents.
  • Applications: Used in dye interactions and non-aqueous synthesis .

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Feature Primary Applications
This compound C₂₂H₄₀ClN ~362.02 Para-laurylbenzyl + trimethylammonium Surfactant, emulsifier, disinfectant
Benzyltrimethylammonium chloride C₁₀H₁₆ClN 185.69 Benzyl + trimethylammonium Phase-transfer catalysis, electroplating
Lauryldimethylbenzylammonium chloride C₂₁H₃₈ClN 340.00 Lauryl + benzyl + dimethylammonium Disinfectants, metalworking fluids
Dodecyltrimethylammonium bromide C₁₅H₃₄BrN 308.35 C₁₂ alkyl + trimethylammonium Detergents, nucleic acid isolation
Benzyltributylammonium chloride C₁₉H₃₄ClN 312.0 Benzyl + tributylammonium Solvent synthesis, dye studies

Structural and Functional Insights

  • Hydrophobicity : this compound’s para-lauryl chain enhances lipid solubility, making it effective in formulations requiring sustained antimicrobial action. In contrast, Benzyltrimethylammonium chloride’s smaller structure favors solubility in polar solvents .
  • P-Laurylbenzyl derivatives may require stricter handling protocols compared to shorter-chain analogs .
  • Thermal Stability : Lauryl-containing compounds (e.g., Lauryldimethylbenzylammonium chloride) show higher thermal stability in aqueous solutions, critical for high-temperature industrial processes .

Q & A

Basic Research Questions

Q. How can P-Laurylbenzyltrimethylammonium chloride be reliably identified and characterized in a laboratory setting?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-performance liquid chromatography (HPLC) for structural confirmation. For purity assessment, employ thin-layer chromatography (TLC) with silica gel plates and a solvent system optimized for quaternary ammonium salts (e.g., chloroform:methanol 9:1). Cross-reference with CAS RN 19014-05-2 for validation .
  • Safety Note : Handle in a well-ventilated area due to potential respiratory irritation; wear nitrile gloves and eye protection .

Q. What are the standard protocols for synthesizing this compound in a research lab?

  • Synthesis : React p-dodecylbenzyl chloride with trimethylamine in anhydrous ethanol under reflux (75–80°C) for 12–24 hours. Monitor reaction progress via TLC. Post-reaction, precipitate the product by adding diethyl ether and recrystallize from a methanol:acetone mixture (1:3) .
  • Purification : Remove excess reactants by repeated washing with deionized water, followed by vacuum drying at 40°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?

  • Approach : Conduct systematic solubility tests under controlled conditions (e.g., 25°C, 1 atm) using UV-Vis spectroscopy or gravimetric analysis . Compare results with literature values, accounting for batch-to-batch variability in alkyl chain length (C12 vs. C14 lauryl derivatives) .
  • Data Analysis : Use van’t Hoff plots to correlate solubility with temperature and identify outliers caused by impurities or hydration states .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound?

  • Techniques :

  • Ion-pair chromatography with a C18 column and a mobile phase containing 0.1% trifluoroacetic acid (TFA) for detecting residual amines or halides .
  • Mass spectrometry (MS) in positive ion mode to identify degradation products (e.g., demethylation or oxidation byproducts) .
    • Validation : Perform spike-and-recovery experiments with known impurity standards (e.g., benzyl chloride) to validate method accuracy .

Q. How does the alkyl chain length (lauryl vs. myristyl) impact the micelle-forming behavior of this compound in aqueous solutions?

  • Experimental Design : Measure critical micelle concentration (CMC) using conductivity titration or surface tension measurements . Compare with structurally similar compounds (e.g., myristyl derivatives) under identical ionic strength and pH conditions .
  • Key Finding : Longer alkyl chains (C14) typically lower CMC values due to increased hydrophobicity, but deviations may arise from counterion effects (e.g., chloride vs. bromide) .

Methodological Challenges and Solutions

Q. What strategies mitigate interference from this compound in fluorescence-based assays?

  • Solution : Pre-treat samples with solid-phase extraction (SPE) using a mixed-mode sorbent (e.g., C8 with ion-exchange groups) to remove the surfactant. Validate recovery rates using a fluorescent probe (e.g., pyrene) .
  • Alternative : Switch to luminescence detection (e.g., chemiluminescence) if fluorescence quenching persists .

Q. How can researchers assess the compound’s stability under long-term storage conditions?

  • Protocol : Conduct accelerated stability studies at elevated temperatures (40–60°C) and humidity levels (75% RH). Monitor degradation via HPLC-MS and quantify hydrolysis products (e.g., lauryl alcohol) .
  • Storage Recommendation : Store in amber glass vials under nitrogen at –20°C to minimize oxidative degradation .

Ecological and Safety Considerations

Q. What are the ecotoxicological risks of this compound in laboratory wastewater?

  • Data Gap : Limited ecotoxicity data exist; however, structurally related quaternary ammonium compounds (e.g., benzalkonium chloride) show high toxicity to aquatic organisms. Assume precautionary measures: neutralize waste with activated carbon or bentonite clay before disposal .
  • Regulatory Compliance : Follow institutional guidelines for surfactant disposal and document effluent treatment steps .

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